3-amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide
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Overview
Description
3-amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide is an organic compound with the molecular formula C14H16N2O4S It is a sulfonamide derivative, characterized by the presence of an amino group, two methoxy groups, and a sulfonamide group attached to a benzene ring
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA synthesis and cell division .
Mode of Action
The mode of action of 3-amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide is likely similar to other sulfonamides. Sulfonamides inhibit and replace para-aminobenzoic acid (PABA) in the enzyme dihydropteroate synthetase . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division or replication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides disrupts the folate synthesis pathway in bacteria . This disruption leads to a deficiency of tetrahydrofolate, a coenzyme required for the synthesis of purines and pyrimidines, which are essential components of DNA. As a result, the bacterial cell cannot replicate or divide, leading to its eventual death .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication due to the disruption of DNA synthesis . This leads to the eventual death of the bacterial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The resulting 3-amino-4-methoxyaniline is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Coupling: Finally, the sulfonated intermediate is coupled with 4-methoxyaniline under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas and palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-nitro-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of sulfonamide-based drugs with antibacterial and antifungal properties.
Materials Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide derivative with similar antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: A sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
3-amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide is unique due to the presence of two methoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature distinguishes it from other sulfonamide derivatives and can lead to different pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
3-amino-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-19-11-5-3-10(4-6-11)16-21(17,18)12-7-8-14(20-2)13(15)9-12/h3-9,16H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJZDFKDABGXIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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